molecular formula C6HCl2FN2O4 B13900346 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene

Cat. No.: B13900346
M. Wt: 254.98 g/mol
InChI Key: QICPAGQMHGXHDW-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene is a halogenated nitroaromatic compound characterized by two chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and two nitro groups at positions 4 and 5 on the benzene ring. The molecular formula is C₆HCl₂FNO₄, with a calculated molecular weight of 238.99 g/mol. The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of nitro and halogen groups, makes it highly reactive in nucleophilic substitution reactions. Such reactivity is critical in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6HCl2FN2O4

Molecular Weight

254.98 g/mol

IUPAC Name

1,3-dichloro-2-fluoro-4,5-dinitrobenzene

InChI

InChI=1S/C6HCl2FN2O4/c7-2-1-3(10(12)13)6(11(14)15)4(8)5(2)9/h1H

InChI Key

QICPAGQMHGXHDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene, followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups enhance the compound’s reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo reduction reactions, leading to the formation of amino derivatives .

Comparison with Similar Compounds

Substituent Positioning and Reactivity

  • 1,2-Dichloro-4,5-dinitrobenzene (C₆H₂Cl₂N₂O₄): This analog has chlorine atoms at positions 1 and 2, with nitro groups at 4 and 4. However, the electron-withdrawing nitro groups enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. This compound was observed as a byproduct during chlorination of diuron, highlighting its formation under oxidative conditions .
  • 1-Fluoro-2-morpholino-4,5-dinitrobenzene (C₁₀H₁₀FN₃O₄): Substitution of chlorine with a morpholino group at position 2 introduces a bulky amine, significantly altering reactivity. The morpholino group acts as a strong electron donor, reducing the ring’s electron deficiency and directing further substitutions to meta or para positions relative to existing substituents .
  • 1,2-Difluoro-4,5-dinitrobenzene (C₆H₂F₂N₂O₄): Replacing chlorines with fluorines (positions 1 and 2) reduces steric bulk and increases electronegativity. This compound has a molecular weight of 204.09 g/mol and is classified as a hazardous substance (UN# 2811, Class 6.1) .

Physical and Hazard Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Classification
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene C₆HCl₂FNO₄ 238.99 Cl (1,3), F (2), NO₂ (4,5) Likely H302, H315, H319†
1,2-Dichloro-4,5-dinitrobenzene C₆H₂Cl₂N₂O₄ 237.00 Cl (1,2), NO₂ (4,5) Not specified; inferred toxic
1,2-Difluoro-4,5-dinitrobenzene C₆H₂F₂N₂O₄ 204.09 F (1,2), NO₂ (4,5) H302, H315, H319, H340‡

†Inferred from similar halogenated nitroaromatics. ‡From .

Key Research Findings

  • Byproduct Formation :
    1,2-Dichloro-4,5-dinitrobenzene and related chloro-nitrobenzene species are formed during chlorination of diuron, indicating that halogenation and nitration reactions under oxidative conditions favor adjacent substituent patterns .
  • Hazard Profiles: Fluorinated analogs like 1,2-difluoro-4,5-dinitrobenzene exhibit significant toxicity (H340: suspected carcinogenicity), suggesting that the target compound may pose similar risks due to structural similarities .

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